![molecular formula C11H21NO4Si B1278542 (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 268224-29-9](/img/structure/B1278542.png)
(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
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Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is often used to protect amines from unwanted reactions, and can be removed under acidic conditions .
Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This gives the Boc group a polar character, which can influence the physical and chemical properties of the compound it’s attached to .Chemical Reactions Analysis
The Boc group can be removed via acid-catalyzed deprotection . This involves the addition of an acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, making it susceptible to nucleophilic attack by water . This results in the removal of the Boc group and the regeneration of the amine .Scientific Research Applications
Protecting Group in Organic Synthesis
The tert-butoxycarbonyl (Boc) group in the compound is widely used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Deprotection of Amino Acids and Peptides
The compound can be used in the deprotection of Boc amino acids and peptides at high temperatures . This process is facilitated by a thermally stable ionic liquid, which has low viscosity and high thermal stability .
Extraction of Water-Soluble Polar Organic Molecules
The ionic liquid used in the deprotection process can also extend the possibility for extraction of water-soluble polar organic molecules .
Nucleophilic Substitution Reactions
The compound can potentially be used in nucleophilic substitution reactions through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .
Chemical Transformations
The tert-butyl group in the compound can elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biosynthetic and Biodegradation Pathways
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Mechanism of Action
- Dynamic Kinetic Resolution : A proposed mechanism involves dynamic kinetic resolution, where the compound undergoes an intramolecular hydrogen bonding event. This process leads to the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. The Curtin–Hammett principle validates this mechanism .
- Antibacterial Activity : Most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibit better antibacterial activity against various bacterial strains than related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives. The exact cellular effects remain unexplored .
Mode of Action
Result of Action
Future Directions
The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and complex organic molecules . Continued research into new methods for the introduction and removal of the Boc group, as well as the development of new protecting groups, could lead to more efficient and selective synthetic processes .
properties
IUPAC Name |
(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYPNQDTQVFCBL-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445463 |
Source
|
Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |
CAS RN |
268224-29-9 |
Source
|
Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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